Ac-DL-Trp-OH

Neuroprotection ALS Oxidative Stress

Ac-DL-Trp-OH (N-Acetyl-DL-tryptophan, CAS 87-32-1) is the pharmacopoeial-grade racemic mixture specifically designed for biopharmaceutical stabilization. Unlike unmodified tryptophan or single enantiomers, this DL-racemate acts as a sacrificial antioxidant with a lower oxidation potential, generating less harmful peroxide upon light exposure, thereby protecting susceptible tryptophan residues in monoclonal antibodies and therapeutic proteins. It is the designated Ph. Eur./BP excipient with controlled low endotoxin limits (≤50 IU/g or ≤20 IU/g) essential for parenteral applications, including blood-derived products. For R&D, it serves as a cost-effective positive control in neuroprotection studies (IC50 1.0 µM). Procure only the specified pharmacopoeial grade to ensure regulatory compliance and optimal formulation stability.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
CAS No. 87-32-1
Cat. No. B554828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-DL-Trp-OH
CAS87-32-1
Synonymsacetyltryptophan
N-acetyl-D-tryptophan
N-acetyltryptophan
N-acetyltryptophanate sodium
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18)
InChIKeyDZTHIGRZJZPRDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-DL-Trp-OH (CAS 87-32-1): N-Acetyl-DL-Tryptophan for Research, Bioprocessing, and Antioxidant Applications


Ac-DL-Trp-OH (N-Acetyl-DL-tryptophan, CAS 87-32-1) is the N-acetylated derivative of the essential amino acid tryptophan [1]. It is a racemic mixture of N-acetyl-L-tryptophan (L-NAT) and N-acetyl-D-tryptophan (D-NAT) . As an endogenous metabolite, it participates in tryptophan metabolism networks [2]. This compound is commercially available in research-grade purity (≥98%) as well as pharmaceutical-grade (Ph. Eur., BP) for biopharmaceutical production . Its key industrial role is as a stabilizer and antioxidant excipient in therapeutic protein formulations, protecting susceptible tryptophan residues from oxidative degradation [3].

Why Ac-DL-Trp-OH Cannot Be Replaced by Single Isomers or Unmodified Tryptophan


Ac-DL-Trp-OH exhibits a unique combination of properties that prevent simple substitution with its individual enantiomers (L-NAT or D-NAT) or with unmodified tryptophan. The racemic mixture demonstrates neuroprotective activity distinct from its enantiopure counterparts: while L-NAT is the primary active component, the DL-racemate also confers neuroprotection, whereas D-NAT is completely inactive [1]. In bioprocessing, Ac-DL-Trp-OH acts as a sacrificial antioxidant with a lower oxidation potential than unmodified tryptophan, generating less harmful peroxide upon light exposure [2]. Furthermore, Ac-DL-Trp-OH is specifically designated as a pharmacopoeial excipient (Ph. Eur., BP) with controlled endotoxin limits (≤50 IU/g or ≤20 IU/g depending on grade), a quality attribute not guaranteed for generic tryptophan or non-pharmaceutical grade analogs . Substituting with a single isomer or unmodified amino acid would compromise either biological activity, oxidative stability, or regulatory compliance.

Quantitative Evidence Guide: Measurable Differentiation of Ac-DL-Trp-OH vs. Closest Analogs


Neuroprotective Activity in ALS Models: Ac-DL-Trp-OH vs. D-NAT

In an in vitro model of amyotrophic lateral sclerosis (ALS) using NSC-34 motor neuron-like cells exposed to hydrogen peroxide (H2O2), Ac-DL-Trp-OH (DL-NAT) demonstrated significant neuroprotection. While the pure L-isomer (L-NAT) exhibited an IC50 of 0.3 µM with 47% maximum protection, the racemic DL-NAT provided an IC50 of 1.0 µM with 22% maximum protection. Critically, the D-isomer (D-NAT) showed no significant inhibition of cell death at concentrations up to 30 µM [1][2]. This establishes a clear hierarchy of activity: L-NAT > DL-NAT >> D-NAT.

Neuroprotection ALS Oxidative Stress

Antioxidant Superiority: Ac-DL-Trp-OH vs. Unmodified Tryptophan

Ac-DL-Trp-OH was identified as a superior antioxidant compared to unmodified tryptophan due to its lower oxidation potential and reduced peroxide generation upon light exposure [1]. In therapeutic antibody formulations, peptide mapping demonstrated that N-acetyl-tryptophan (NAT) effectively reduces oxidation of susceptible tryptophan residues [2]. The acetylated derivative acts as a sacrificial antioxidant, protecting protein tryptophan residues from oxidative degradation during manufacturing and storage .

Antioxidant Biotherapeutic Formulation Oxidation

Endotoxin Control: Pharmaceutical Grade Ac-DL-Trp-OH vs. Standard Grade

Pharmaceutical-grade Ac-DL-Trp-OH (EMPROVE® EXPERT Ph. Eur., BP) is specified with bacterial endotoxin limits of ≤50 I.U./g . A low-endotoxin IPEC grade is available with an even stricter limit of ≤20 IU/g and a total aerobic microbial count (TAMC) of ≤10 CFU/g . In contrast, standard research-grade material (e.g., 99% purity from Fisher Scientific) does not specify endotoxin levels, rendering it unsuitable for parenteral biotherapeutic manufacturing where endotoxin control is critical .

Bioprocessing Excipient Endotoxin

Water Solubility: Ac-DL-Trp-OH vs. L-Tryptophan

The water solubility of Ac-DL-Trp-OH is reported as 0.88 g/L (0.5 g/L at 20 °C) [1]. While slightly soluble in water, it is very soluble in ethanol (96%) and dissolves in dilute alkali solutions . In contrast, unmodified L-tryptophan has a water solubility of approximately 11.4 g/L at 25 °C [2]. The significantly lower aqueous solubility of the acetylated derivative can be advantageous in controlled-release formulations or where lower solubility is desired for precipitation or crystallization steps.

Solubility Formulation Biopharmaceutical

Optimal Application Scenarios for Ac-DL-Trp-OH Based on Quantitative Evidence


Biotherapeutic Formulation: Stabilizer Against Oxidative Damage

Utilize pharmaceutical-grade Ac-DL-Trp-OH (EMPROVE® EXPERT or IPEC low endotoxin) at concentrations of 0.05–1.0 mM as a sacrificial antioxidant to protect tryptophan residues in monoclonal antibodies and other therapeutic proteins [1]. The compound's lower oxidation potential and reduced peroxide generation compared to unmodified tryptophan make it a superior choice for maintaining drug product stability during manufacturing and long-term storage [2]. Ensure the selected grade meets Ph. Eur./BP endotoxin specifications (≤50 IU/g or ≤20 IU/g) for parenteral use .

Neuroscience Research: In Vitro ALS and Neuroprotection Models

For studies of neuroprotection in ALS or other neurodegenerative disease models, Ac-DL-Trp-OH (DL-NAT) serves as a suitable positive control or test compound with an established IC50 of 1.0 µM in H2O2-challenged NSC-34 motor neurons [3]. While less potent than the pure L-isomer (IC50 0.3 µM), DL-NAT provides a cost-effective racemic alternative for screening campaigns or mechanistic studies where stereochemical resolution is not required. The D-isomer (D-NAT) is inactive and can be used as a negative control to confirm stereospecificity .

Blood-Derived Therapeutic Stabilization

Ac-DL-Trp-OH is widely used as a stabilizer in human blood-derived therapeutic products, including normal serum albumin and plasma protein fraction [4]. The compound's established safety profile and low microbial/endotoxin limits in EMPROVE® EXPERT grade materials make it suitable for these high-risk parenteral applications . Procurement should specify the appropriate pharmacopoeial grade to ensure compliance with regulatory requirements for these specific product categories.

Analytical Method Development: Internal Standard for Tryptophan Quantification

Ac-DL-Trp-OH-d11 (deuterated) and Ac-DL-Trp-OH serve as internal standards for LC-MS/MS quantification of tryptophan and N-acetyltryptophan in biological matrices [5]. The acetylated derivative's distinct chromatographic properties and stable isotopic labeling (when deuterated) enable accurate normalization of analyte recovery. Researchers developing metabolomics or pharmacokinetic assays for tryptophan pathway metabolites should consider Ac-DL-Trp-OH as a robust internal standard candidate.

Technical Documentation Hub

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